![molecular formula C26H29N3O3 B1683773 KX2-391 CAS No. 897016-82-9](/img/structure/B1683773.png)
KX2-391
Descripción general
Descripción
Tirbanibulin, químicamente conocido como N-bencil-2-[5-[4-(2-morfolin-4-iletoxi)fenil]piridin-2-il]acetamida, es un inhibidor de los microtúbulos y no competitivo del ATP. Se utiliza principalmente para el tratamiento de la queratosis actínica en la cara o el cuero cabelludo. La queratosis actínica es una afección crónica caracterizada por lesiones que pueden transformarse potencialmente en carcinoma de células escamosas invasivo .
Aplicaciones Científicas De Investigación
KX2-391 is an orally bioavailable, highly selective small molecule inhibitor of Src-family kinase that targets the peptide substrate-binding domain, as opposed to the ATP-binding site, which is the target of other Src inhibitors . It also inhibits tubulin polymerization via a novel α,β-tubulin heterodimer binding site, giving it a dual mechanism of action . Preclinical studies have demonstrated its potent antineoplastic activity across a wide spectrum of tumor cell lines and its ability to inhibit primary tumor growth and metastasis in an orthotopic prostate cancer mouse model .
Clinical Studies of this compound
- Phase 1 trials Phase 1 trials revealed that prostate-specific antigen (PSA) declined in patients with advanced prostate cancer . The maximal tolerated dose was defined as 40 mg orally twice daily . A Phase 1 open-label, dose-escalation clinical trial was planned to measure pharmacokinetic parameters, safety, and tolerability in patients with solid tumors and lymphoma .
- Phase 2 trials A phase 2 study of this compound was conducted in men with chemotherapy-naive bone-metastatic castration-resistant prostate cancer (CRPC) . Patients were treated with 40 mg of oral this compound twice daily until disease progression or unacceptable toxicity . The primary endpoint was 24-week progression-free survival (PFS), with a 50% success rate pre-defined as clinically significant . Secondary endpoints included PSA progression-free survival (PPFS) and PSA response rates. Exploratory outcomes included pharmacokinetic studies, circulating tumor cell (CTC) enumeration, and analysis of markers of bone resorption and formation .
- Phase 1b dose escalation study A phase Ib dose escalation study evaluated the safety of this compound in elderly patients . Bone marrow concentrations of this compound were approximately similar to plasma concentrations .
Preclinical Applications
- This compound has demonstrated potent antineoplastic activity against a wide range of tumor cell lines .
- It inhibits primary tumor growth and suppresses metastasis in preclinical animal models of cancer .
- This compound was found to potently inhibit certain leukemia cells that are resistant to current commercially available drugs, including chronic leukemia cells with the T3151 mutation .
- In combination with certain chemotherapeutic agents, this compound was synergistic, offering the potential to prescribe lower doses of current therapies that have undesirable side effects .
Other Potential Applications
Mecanismo De Acción
Tirbanibulin ejerce sus efectos uniéndose directamente a la tubulina, lo que lleva a la interrupción de los microtúbulos. También interfiere con la señalización de la tirosina cinasa Src. Este mecanismo dual promueve el arresto G2 / M durante el ciclo celular, regula positivamente p53 y desencadena la apoptosis a través de la estimulación de la caspasa-3 y la escisión de la poli (ADP-ribosa) polimerasa .
Análisis Bioquímico
Biochemical Properties
KX2-391 interacts with several enzymes and proteins. It was first characterized as a Src signaling inhibitor . It inhibits Src kinase by targeting the peptide substrate-binding site rather than the ATP-binding site . This compound also binds to tubulin at a novel binding site, inhibiting tubulin polymerization .
Cellular Effects
This compound has demonstrated potent growth inhibitory and apoptosis-promoting effects on diverse acute myeloid leukemia (AML) cell lines harboring FLT3-ITD mutations . It inhibits FLT3 phosphorylation and its downstream signaling targets . This compound also reduces tumor cell proliferation in vivo .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits Src kinase signaling and tubulin polymerization . This compound leads to cell cycle arrest at the M phase with subsequent cell death mediated by canonical apoptosis pathways including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For example, in a phase 2 study, patients were treated with oral this compound (40 mg twice-daily) until disease progression or unacceptable toxicity . The study found that this compound lacks antitumor activity in men with castration-resistant prostate cancer, but has modest effects on bone turnover markers .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving nude mice bearing HT-29 tumors, treatment with 5 mg/kg/day or 10 mg/kg/day of this compound significantly reduced primary tumor weight and incidence of lymph node metastasis compared to the placebo .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. It is known that this compound inhibits Src kinase signaling and tubulin polymerization , which are critical processes in cellular metabolism.
Métodos De Preparación
La síntesis de Tirbanibulin implica varios pasos, incluida la formación del motivo amida central y la parte bencilamina oriental. Se destaca el papel crucial de la estructura central de la piridinilacetamida para una potencia celular óptima. Las modificaciones en la posición para de la parte bencilamina han mostrado tolerancia favorable . Los métodos de producción industrial suelen implicar el uso de reactivos y condiciones específicos para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tirbanibulin experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. .
Comparación Con Compuestos Similares
Tirbanibulin es único debido a su doble mecanismo de acción que involucra la inhibición de los microtúbulos y Src. Los compuestos similares incluyen:
5-Fluorouracilo: Utilizado para el tratamiento de la queratosis actínica, pero con un mecanismo de acción diferente que involucra la inhibición de la timidilato sintasa.
Imiquimod: Otro tratamiento tópico para la queratosis actínica, que funciona estimulando el sistema inmunitario.
Diclofenaco sódico: Utilizado para la queratosis actínica, funciona inhibiendo las enzimas ciclooxigenasas.
Tirbanibulin destaca por su capacidad única de inhibir tanto la polimerización de la tubulina como la señalización de la cinasa Src, lo que la convierte en un medicamento de primera clase .
Actividad Biológica
KX2-391, also known as tirbanibulin, is a novel small molecule that has garnered attention due to its dual mechanism of action as a non-ATP competitive inhibitor of Src kinase and an inhibitor of tubulin polymerization. This compound has shown promising results in various preclinical and clinical studies, particularly in the context of cancer treatment.
This compound uniquely targets the peptide substrate-binding domain of Src kinase rather than the ATP-binding site, distinguishing it from other Src inhibitors. Additionally, it inhibits tubulin polymerization by binding to a specific site on heterodimeric tubulin, which is distinct from traditional taxanes and other known tubulin inhibitors .
Preclinical Studies
In preclinical evaluations, this compound exhibited potent antineoplastic activity across a broad spectrum of tumor cell lines, including prostate cancer cells. It effectively inhibited primary tumor growth and metastasis in orthotopic prostate cancer mouse models . The compound demonstrated growth inhibition with GI50 values ranging from 9 nM to 60 nM across various hepatocellular carcinoma (HCC) cell lines .
Phase I Trials
A phase I trial assessed the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced malignancies. The study involved 44 patients and established an MTD of 40 mg taken twice daily. Dose-limiting toxicities were reversible and included elevated liver enzymes and neutropenia. Notably, several patients experienced stable disease for over four months, with significant decreases in tumor markers such as PSA and CA19-9 .
Phase II Trials
A subsequent phase II trial focused on chemotherapy-naïve men with bone-metastatic castration-resistant prostate cancer (CRPC). The trial treated 31 patients with this compound at a dose of 40 mg twice daily. The primary endpoint was progression-free survival (PFS) at 24 weeks, with exploratory outcomes including pharmacokinetic studies and circulating tumor cell enumeration. Initial results indicated a potential for this compound to significantly delay disease progression .
Research Findings
This compound's selectivity for Src kinase has been confirmed through various studies, showing an IC50 value of approximately 20 nM against Src kinase activity while having minimal effects on other kinases such as PDGFR and EGFR .
Table: Summary of this compound Efficacy in Cell Lines
Cell Line Type | GI50 (nM) | Notes |
---|---|---|
Huh7 | 9 | Hepatocellular carcinoma |
PLC/PRF/5 | 13 | Hepatocellular carcinoma |
Hep3B | 26 | Hepatocellular carcinoma |
HepG2 | 60 | Hepatocellular carcinoma |
NIH3T3/c-Src527F | 23 | Murine fibroblast cell line |
SYF/c-Src527F | 39 | Murine fibroblast cell line |
Case Studies
In clinical settings, there have been notable case studies where patients with advanced cancers reported significant responses to this compound treatment. For example:
Propiedades
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29/h1-11,20H,12-19H2,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNGUWOZPQBXGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237862 | |
Record name | Tirbanibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Src tyrosine kinases regulate normal cell growth: the expression of Src kinase is upregulated during the normal hair cycle during the proliferative anagen phase. Additionally, Src tyrosine kinases act as key modulators of cancer cell proliferation, survival, angiogenesis, migration, invasion and metastasis. Src is frequently upregulated in various epithelial tumours including colon, breast and pancreas compared with the adjacent normal tissues. The expression and activity of Src are also enhanced in human actinic keratosis, which is characterized by hyperproliferative premalignant skin lesions. The pathogenesis of actinic keratosis commonly involves skin inflammation, oxidative stress, immunosuppression, impaired apoptosis, mutagenesis, dysregulation of keratinocyte growth and proliferation, and tissue remodelling. _In vitro_ studies suggest that Src plays a predominant role in the early stages of human skin tumour development, rather than at later stages of tumour progression. The exact mechanism of tirbanibulin as a topical treatment of actinic keratosis has not been fully elucidated; however, it mainly works by inhibiting fast proliferating cells. Tirbanibulin is a non-ATP competitive Src kinase inhibitor and tubulin polymerization inhibitor. It binds to the peptide substrate binding site of Src, a primary target of tirbanibulin, and blocking its downstream signalling pathways that promote cancer cell migration, proliferation, and survival. Tublin is responsible for cell migration, protein transport, and mitosis: tibranibulin directly binds to the colchicine-binding site of beta-tubulin and causes induces tubulin depolymerization. It is also hypothesized that inhibition of Src can also contribute to the inhibitory effects on microtubule polymerization. At low nanomolar concentrations, tirbanibulin induces G2/M phase cell cycle arrest in a reversible and dose-dependent manner. By inhibiting microtubule polymerization, tirbanibulin also induces mitotic catastrophe. | |
Record name | Tirbanibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
897016-82-9 | |
Record name | Tirbanibulin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897016829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirbanibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirbanibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[4-[2-(4-morpholinyl)ethoxy]phenyl]-N-(phenylmethyl)-2-pyridineacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIRBANIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V9848RS5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.